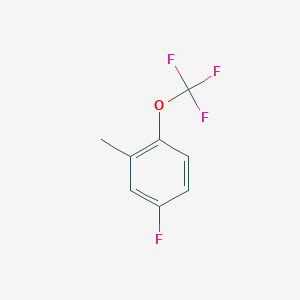

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene

Description

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with:

- A fluoro group (-F) at position 4,

- A methyl group (-CH₃) at position 2,

- A trifluoromethoxy group (-OCF₃) at position 1.

Its molecular formula is C₈H₆F₄O, with a molecular weight of 194.127 g/mol. The compound’s structure combines electron-withdrawing (-OCF₃, -F) and electron-donating (-CH₃) groups, resulting in unique electronic and steric properties. It is primarily used in pharmaceutical and agrochemical research due to the trifluoromethoxy group’s metabolic stability and lipophilicity .

Properties

IUPAC Name |

4-fluoro-2-methyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKUBJLOYGXKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trifluoromethoxybenzene Core

The trifluoromethoxy group is typically introduced through a two-step process involving chlorination followed by fluorination:

Step 1: Chlorination of Methoxybenzene Derivatives

- Starting from anisole or chlorobenzotrifluoride, chlorination is performed using chlorine gas under UV light irradiation at 90–100°C with radical initiators.

- Chlorine flow is maintained at 15–20 LPH for 4–5 hours, followed by an additional 2-hour reaction to ensure completion.

- The reaction mixture is purged with nitrogen to remove excess chlorine and hydrochloric acid.

- The crude chlorinated intermediate is isolated by solvent removal.

Step 2: Fluorination with Anhydrous Hydrogen Fluoride (HF)

- The chlorinated intermediate (e.g., trichloromethoxybenzene) is reacted with anhydrous HF at 80°C for 4–6 hours in a stainless steel autoclave.

- The reaction pressure reaches up to 30–35 kg/cm².

- Hydrochloric acid is formed as a by-product and vented off.

- The crude trifluoromethoxybenzene is purified by atmospheric distillation to isolate the pure product.

This process yields trifluoromethoxybenzene with purity ranging from 90% to 99.5% depending on the conditions and purification steps.

Nitration and Further Functional Group Transformations

- Nitration of trifluoromethoxybenzene derivatives is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C).

- The reaction yields a mixture of isomers, predominantly the para isomer (~90%), which can be separated by solvent extraction and recrystallization.

- Subsequent reduction of nitro groups to amines or other functional groups is achieved using iron and hydrochloric acid or catalytic hydrogenation depending on the desired final compound.

Direct Synthesis of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene

- According to commercial chemical suppliers, the synthesis involves careful substitution reactions controlling temperature, pressure, and reaction times to optimize yield and purity.

- Spectral analysis (NMR, mass spectrometry) is used to confirm the structure and purity of the final compound.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Pressure (kg/cm²) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂ gas, radical initiator, UV light | 90–100 | 4–7 hours | Atmospheric | Chlorine flow 15–20 LPH, nitrogen purge |

| Fluorination | Anhydrous HF | 80 | 4–6 hours | 30–35 | Stainless steel autoclave, HCl by-product |

| Friedel-Crafts Acylation | m-Fluorotoluene, trichloroacetyl chloride, AlCl₃ | -20 to 50 | 1–3 hours | Atmospheric | Preferred temp -5 to 10°C, solvent: 1,2-dichloroethane |

| Alkaline Hydrolysis | NaOH | Ambient | 1–2 hours | Atmospheric | Produces 4-fluoro-2-methylbenzoic acid |

| Nitration | H₂SO₄ + HNO₃ mixture | 0 to 35 | 1–2 hours | Atmospheric | Para isomer major product (~90%) |

| Purification | Distillation, recrystallization, solvent extraction | Varies | Varies | Atmospheric | Essential for high purity (>99%) |

Research Findings and Practical Considerations

- The use of anhydrous hydrogen fluoride for fluorination requires specialized equipment due to its corrosive nature and high pressure.

- Chlorination under UV light ensures selective substitution but requires careful control to avoid over-chlorination or side reactions.

- Friedel-Crafts acylation for methyl and fluoro substituents is sensitive to temperature and catalyst choice, impacting regioselectivity and yield.

- Purification steps such as distillation and recrystallization are critical to achieve the desired purity, especially for applications in pharmaceuticals and materials science where impurities can affect performance.

- Avoidance of environmentally harmful solvents like carbon tetrachloride is recommended; alternatives such as tetrachloroethane or pentachloroethane have been explored.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 4-fluoro-2-methyl-1-(trifluoromethoxy)benzene can be achieved through several methods, including:

-

Nitration of Trifluoromethoxybenzene : The starting material, trifluoromethoxybenzene, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically yields a mixture of ortho and para isomers, with the para isomer being predominant .

-

Friedel-Crafts Acylation : Another approach involves the Friedel-Crafts acylation of m-fluorotoluene using trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of acyl groups and subsequent transformations to yield the desired compound .

Reaction Conditions

The reactions are generally conducted under controlled temperatures, often ranging from 0°C to 50°C, to ensure selective formation of the desired isomers while minimizing side reactions. The use of solvents like dichloromethane or 1,2-dichloroethane is common for extraction and purification processes.

Electrophilic Aromatic Substitution (EAS)

Due to its electron-withdrawing trifluoromethoxy group, this compound undergoes electrophilic aromatic substitution reactions readily. Common electrophiles used include:

-

Nitrating Agents : As mentioned, nitration can yield nitro derivatives.

-

Halogenation : Reaction with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid can introduce halogen substituents onto the aromatic ring.

Nucleophilic Substitution Reactions

The presence of the trifluoromethoxy group also allows for nucleophilic substitution reactions under certain conditions:

-

Nucleophilic Aromatic Substitution (NAS) : The compound can react with nucleophiles such as amines or thiols, particularly when activated by electron-withdrawing groups .

Rearrangement Reactions

In some cases, under specific conditions, rearrangement reactions may occur, leading to structural isomers or different functional groups being introduced onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various substitution reactions, including:

- Electrophilic Substitution : The aromatic ring can participate in reactions with electrophiles, leading to the formation of halogenated or nitrated derivatives.

- Nucleophilic Substitution : Strong nucleophiles can attack the aromatic carbon, facilitating the synthesis of diverse compounds.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Development

Potential Drug Candidate

Research has indicated that 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene exhibits promising biological activity, making it a candidate for drug discovery. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's interaction with biological membranes and proteins. This interaction is critical in modulating various biochemical pathways, potentially leading to therapeutic effects .

Agrochemical Applications

Pesticide and Herbicide Development

The compound is being studied for its potential use in agrochemicals, particularly as a component in pesticides and herbicides. Its unique chemical properties may contribute to the development of more effective agricultural chemicals that can target specific pests or diseases while minimizing environmental impact .

Material Science

Production of Specialty Materials

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is also explored for its utility in creating materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other specialized materials that require specific chemical characteristics .

Case Study 1: Drug Discovery

A study investigated the pharmacological properties of fluorinated aromatic compounds similar to 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene. The findings suggest that these compounds can exhibit enhanced bioactivity due to their structural features, indicating their potential as new drug candidates .

Case Study 2: Agrochemical Efficacy

Research focused on the efficacy of trifluoromethoxy-substituted compounds in agricultural applications demonstrated improved pest resistance and reduced toxicity to non-target organisms compared to traditional agrochemicals. This highlights the potential for developing safer and more effective agricultural products using such fluorinated compounds .

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers with Identical Molecular Formulas

4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene

- Molecular Formula : C₈H₆F₄O (identical to the target compound).

- Substituents :

- 4-Fluoro (-F),

- 2-Methoxy (-OCH₃),

- 1-Trifluoromethyl (-CF₃).

- Key Differences :

- The -OCH₃ group at position 2 is more polar than the methyl group in the target compound, increasing solubility in polar solvents.

- The -CF₃ group (vs. -OCF₃) is a stronger electron-withdrawing group, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

- Molecular Formula : C₈H₆F₄O.

- Substituents :

- 2-Fluoro (-F),

- 4-Methoxy (-OCH₃),

- 1-Trifluoromethyl (-CF₃).

- Key Differences :

Analogous Compounds with Varying Substituents

1-Bromo-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₄BrF₃O.

- Substituents :

- 1-Bromo (-Br),

- 4-Trifluoromethoxy (-OCF₃).

- Key Differences :

- The -Br group introduces a heavier atom (atomic weight = 80), increasing molecular weight to 241.00 g/mol .

- Bromine’s lower electronegativity compared to fluorine reduces the compound’s electron-withdrawing character, altering its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

- Boiling Point : 80°C at 50 mm Hg, reflecting increased molecular weight and polarizability .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃BrF₄O.

- Substituents :

- 4-Bromo (-Br),

- 2-Fluoro (-F),

- 1-Trifluoromethoxy (-OCF₃).

- Key Differences :

Compounds with Similar Trifluoromethoxy Groups

4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene

- Molecular Formula : C₉H₄F₄O.

- Substituents :

- 4-Ethynyl (-C≡CH),

- 2-Fluoro (-F),

- 1-Trifluoromethoxy (-OCF₃).

- Enhanced π-electron density from the ethynyl group modifies electronic properties for optoelectronic materials .

Comparative Data Table

Biological Activity

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique structural features, including a trifluoromethoxy group and a fluoro substituent on the benzene ring. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its distinctive biological activities and chemical reactivity.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is , with a molar mass of approximately 194.13 g/mol. The compound's structure can be described as follows:

| Feature | Description |

|---|---|

| Benzene Ring | Central aromatic structure |

| Methyl Group | Located at the second position |

| Fluoro Group | Present at the fourth position |

| Trifluoromethoxy Group | Attached at the first position |

This unique arrangement of substituents contributes to the compound's physicochemical properties, which may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds, particularly those with trifluoromethoxy groups, exhibit significant antimicrobial activity. For instance, compounds similar to 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene have been evaluated for their effectiveness against various bacterial strains. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of fluorinated compounds on cancer cell lines. For example, derivatives similar to 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene have been shown to induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy . The exact mechanisms by which these compounds exert their cytotoxic effects are still under investigation but may involve the activation of specific apoptotic pathways.

Case Studies

- Antimicrobial Screening : A series of experiments evaluated the antibacterial activity of 4-fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values below 25 µg/mL, suggesting strong antibacterial potential .

- Cytotoxicity Assays : In a study involving several cancer cell lines (e.g., MDA-MB-231 for breast cancer), 4-fluoro derivatives were tested for their cytotoxic effects. The findings revealed that some compounds inhibited cell proliferation significantly, with IC50 values in the nanomolar range, indicating high potency .

The biological activities of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene are likely mediated through several mechanisms:

- Enzyme Inhibition : Fluorinated compounds often interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

- Membrane Disruption : The lipophilicity associated with fluorinated groups may facilitate interactions with cellular membranes, leading to increased permeability or disruption.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example:

- Electrophilic substitution : Introduce fluorine at the para position using fluorinating agents like Selectfluor™.

- Trifluoromethoxy group installation : Use trifluoromethylation reagents (e.g., CF₃OTf) under inert conditions .

- Methyl group introduction : Friedel-Crafts alkylation or directed ortho-methylation via palladium catalysis.

Key Validation : Monitor intermediates using GC-MS and confirm final structure via ¹⁹F NMR (chemical shift range: -55 to -65 ppm for CF₃O groups) .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm).

- ¹⁹F NMR : Distinct signals for fluorine (δ -60 ppm for CF₃O; δ -110 ppm for aromatic F) .

- IR : Stretching vibrations for C-F (1100–1000 cm⁻¹) and CF₃O (1280–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₆F₄O) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis of the CF₃O group .

Advanced Questions

Q. How can computational chemistry predict the reactivity of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density. The CF₃O group is highly electron-withdrawing, directing electrophiles to the ortho/para positions .

- Reactivity Studies : Use Fukui indices to identify nucleophilic/electrophilic sites. The methyl group enhances steric hindrance, reducing reactivity at the ortho position .

Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

Q. How can conflicting data on reaction yields be resolved in fluorinated aromatic systems?

Methodological Answer:

- Control Experiments : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) to isolate optimal conditions.

- Isotopic Labeling : Use ¹⁸F-labeled precursors to trace side reactions (e.g., defluorination) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-fluoro analogs) to identify substituent effects .

Example : Bromine substituents (as in 4-Bromo-2-fluoro derivatives) increase steric bulk, reducing yields by 15–20% compared to nitro analogs .

Q. What strategies mitigate steric and electronic challenges in derivatizing this compound?

Methodological Answer:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the methyl-adjacent position for functionalization .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the para-fluoro position .

- Protecting Groups : Temporarily protect the CF₃O group with TMSCl during Grignard reactions to prevent side reactions .

Q. How does the trifluoromethoxy group influence biological activity in drug discovery?

Methodological Answer:

- Lipophilicity : Measure logP values (e.g., 2.8–3.2) to assess membrane permeability.

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate resistance to oxidative degradation .

- Target Binding : Use X-ray crystallography to visualize CF₃O interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.